molecular formula C16H14 B8732990 1-Methyl-2-phenylindene CAS No. 3661-63-0

1-Methyl-2-phenylindene

Cat. No.: B8732990
CAS No.: 3661-63-0
M. Wt: 206.28 g/mol
InChI Key: SOKYZLBJLDLMTR-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1H-indene is an organic compound belonging to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by a methyl group and a phenyl group attached to the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is typically catalyzed by transition metals such as ruthenium or platinum in the presence of specific ligands . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst .

Industrial Production Methods: Industrial production of 1-Methyl-2-phenylindene often employs catalytic processes due to their efficiency and selectivity. The use of palladium-catalyzed Suzuki coupling followed by ring-closing metathesis is a notable example . These methods allow for the large-scale production of the compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation reactions are often used, with aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Ketones and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted indenes depending on the reagents used.

Scientific Research Applications

1-Methyl-2-phenyl-1H-indene has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylindene and its derivatives often involves interactions with specific molecular targets. For instance, its bioactive derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    Indene: The parent compound without the methyl and phenyl groups.

    2-Phenylindene: Lacks the methyl group.

    1-Methylindene: Lacks the phenyl group.

Uniqueness: 1-Methyl-2-phenyl-1H-indene is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

3661-63-0

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1-methyl-2-phenyl-1H-indene

InChI

InChI=1S/C16H14/c1-12-15-10-6-5-9-14(15)11-16(12)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

SOKYZLBJLDLMTR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C=C1C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyllithium (2.5 M in hexanes, 3.0 mL, 7.6 mmol was added dropwise to a suspension of 2-phenylindene (1.382 g, 7.2 mmol) in THF (50 mL) at −78 C. Upon addition of n-butyllithium the reaction mixture turned a dark orange color and 2-phenylindene dissolved. When the addition of the reagents was complete the solution was allowed to warm to room temperature and stirred for 30 minutes. CH3I (1.3 mL, 22 mmol) was added to this solution dropwise and the light brown reaction mixture was heated to 40° C. and stirred for 24 hours. After that the solvents were removed in vacuo and the light brown solid was recrystallized from EtOH (25 mL) at room temperature affording white needles (1.075 g, 75% yield). 1H NMR (CDCl3, 20° C., 300 MHz): Λ 7.52-7.19 (overlapping signals from aromatic protons, 9H), 3.74 (s, 2H), 2.31 (s, 3H). 13C {1H} NMR (CDCl3, 20° C., 75 MHz): δ□1147.49 (C), 142.42 (C), 140.31 (C), 137.56 (C), 134.70 (C), 128.37 (CH), 128.24 (CH), 126.63 (CH), 126.40 (CH), 124.74 (CH), 123.32 (CH), 119.11 (CH), 40.96 (CH2), 11.94 (CH3).
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reactant
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1.382 g
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hexanes
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solvent
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50 mL
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solvent
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1.3 mL
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Yield
75%

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